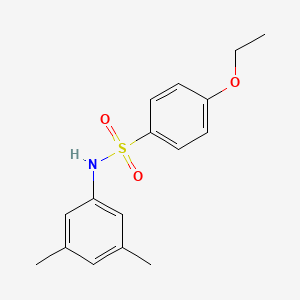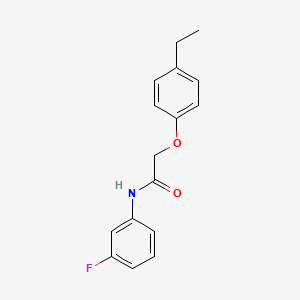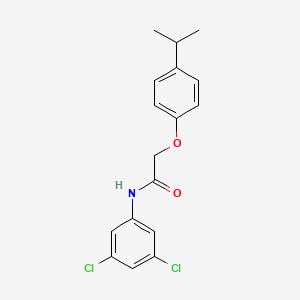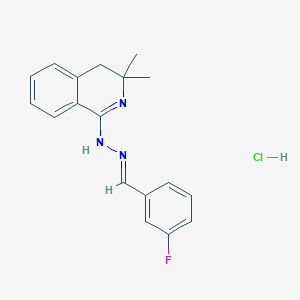
N-(3,5-dimethylphenyl)-4-ethoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,5-dimethylphenyl)-4-ethoxybenzenesulfonamide, also known as DMEBS, is a chemical compound with potential applications in scientific research. This compound belongs to the class of sulfonamides and has been found to exhibit interesting biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-(3,5-dimethylphenyl)-4-ethoxybenzenesulfonamide is not fully understood. However, it has been suggested that N-(3,5-dimethylphenyl)-4-ethoxybenzenesulfonamide may inhibit the activity of enzymes involved in cancer cell proliferation and bacterial growth. N-(3,5-dimethylphenyl)-4-ethoxybenzenesulfonamide may also modulate the immune system and reduce inflammation and pain.
Biochemical and Physiological Effects:
N-(3,5-dimethylphenyl)-4-ethoxybenzenesulfonamide has been found to exhibit interesting biochemical and physiological effects. It has been reported to induce apoptosis, or programmed cell death, in cancer cells. N-(3,5-dimethylphenyl)-4-ethoxybenzenesulfonamide has also been found to reduce the production of reactive oxygen species, which are involved in the development of various diseases. Additionally, N-(3,5-dimethylphenyl)-4-ethoxybenzenesulfonamide has been reported to modulate the expression of genes involved in inflammation and pain.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3,5-dimethylphenyl)-4-ethoxybenzenesulfonamide has several advantages for lab experiments. It is relatively easy and inexpensive to synthesize, and it has been found to exhibit interesting biochemical and physiological effects. However, N-(3,5-dimethylphenyl)-4-ethoxybenzenesulfonamide has some limitations. It has low solubility in water, which can make it difficult to use in certain experiments. Additionally, the mechanism of action of N-(3,5-dimethylphenyl)-4-ethoxybenzenesulfonamide is not fully understood, which can make it challenging to design experiments to investigate its effects.
Zukünftige Richtungen
There are several future directions for research on N-(3,5-dimethylphenyl)-4-ethoxybenzenesulfonamide. One potential direction is to investigate the mechanism of action of N-(3,5-dimethylphenyl)-4-ethoxybenzenesulfonamide in more detail. This could involve studying the interaction of N-(3,5-dimethylphenyl)-4-ethoxybenzenesulfonamide with specific enzymes and proteins involved in cancer cell proliferation and bacterial growth. Another potential direction is to investigate the potential of N-(3,5-dimethylphenyl)-4-ethoxybenzenesulfonamide as a therapeutic agent for various diseases, including cancer and bacterial infections. Additionally, it may be interesting to investigate the potential of N-(3,5-dimethylphenyl)-4-ethoxybenzenesulfonamide as a drug delivery system, as it has been reported to exhibit low toxicity and high selectivity for cancer cells.
Synthesemethoden
The synthesis of N-(3,5-dimethylphenyl)-4-ethoxybenzenesulfonamide involves the reaction of 3,5-dimethylaniline with 4-ethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields N-(3,5-dimethylphenyl)-4-ethoxybenzenesulfonamide as a white solid with a melting point of 112-114°C. The purity of the compound can be determined by melting point analysis and thin-layer chromatography.
Wissenschaftliche Forschungsanwendungen
N-(3,5-dimethylphenyl)-4-ethoxybenzenesulfonamide has been found to have potential applications in scientific research. It has been reported to exhibit antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. N-(3,5-dimethylphenyl)-4-ethoxybenzenesulfonamide has also been found to inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. Additionally, N-(3,5-dimethylphenyl)-4-ethoxybenzenesulfonamide has been reported to have anti-inflammatory and analgesic properties.
Eigenschaften
IUPAC Name |
N-(3,5-dimethylphenyl)-4-ethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S/c1-4-20-15-5-7-16(8-6-15)21(18,19)17-14-10-12(2)9-13(3)11-14/h5-11,17H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVKYLZDACKPKRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-acetyl-3-(4-pyridinyl)-4-oxa-1,2-diazaspiro[4.5]dec-2-ene](/img/structure/B5824342.png)

![ethyl 4-[4-(acetylamino)benzyl]-1-piperazinecarboxylate](/img/structure/B5824357.png)

![2-[(3-nitrobenzoyl)amino]-3-phenylacrylic acid](/img/structure/B5824365.png)
![N-(3-chloro-4-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5824366.png)


![1-[(4-biphenylyloxy)acetyl]indoline](/img/structure/B5824381.png)


![2-[4-(4-methylbenzyl)-1-piperazinyl]ethanol](/img/structure/B5824397.png)

![1-acetyl-3-(4-methylphenyl)-4-oxa-1,2-diazaspiro[4.5]dec-2-ene](/img/structure/B5824422.png)